N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
Overview
Description
N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which also bears a hydroxyl group and a methyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Mechanism of Action
Target of Action
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been investigated for potential use in the treatment of cancer . The primary targets of this compound are cancer cells, including those resistant to all-trans-retinoic acid (ATRA) .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines . This ability to induce cell growth inhibition through apoptosis rather than differentiation is a striking feature of Fenretinide .
Biochemical Pathways
The compound’s mode of action involves various biochemical pathways. It is known to inhibit the pigment synthesis, specifically the catalysis of the 4-hydroxyphenyl pyruvate dioxygenase (HPPD) enzyme . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Result of Action
The molecular and cellular effects of Fenretinide’s action include the buildup of ceramide, a wax-like substance, in tumor cells and the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .
Action Environment
The action, efficacy, and stability of Fenretinide can be influenced by various environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . More research is needed to fully understand how different environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with N,N-dimethylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its use as an analgesic and antipyretic agent.
N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.
N-(4-hydroxyphenyl)ethanamide:
Uniqueness
N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both a sulfonamide group and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(17,18)15(2)12-5-7-13(16)8-6-12/h3-10,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCDUUXCNJSZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368088 | |
Record name | N-(4-Hydroxyphenyl)-N,4-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124772-05-0 | |
Record name | N-(4-Hydroxyphenyl)-N,4-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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